molecular formula C13H24N2O2 B2712611 3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea CAS No. 2034353-40-5

3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea

Cat. No.: B2712611
CAS No.: 2034353-40-5
M. Wt: 240.347
InChI Key: CXFAWHZIMUEJEQ-UHFFFAOYSA-N
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Description

3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea is a chemical compound with a complex structure that includes a cyclohexyl group, a methyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine derivative of tetrahydropyran. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by acids or bases depending on the specific requirements.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface or within the cell .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.

    Cyclohexyl isocyanate: A compound with a cyclohexyl group and an isocyanate functional group.

    Methylurea: A simple urea derivative with a methyl group.

Uniqueness

3-cyclohexyl-3-methyl-1-(oxan-4-yl)urea is unique due to its combination of a cyclohexyl group, a methyl group, and a tetrahydropyran ring This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-15(12-5-3-2-4-6-12)13(16)14-11-7-9-17-10-8-11/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFAWHZIMUEJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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